4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl
CAS No.: 56181-61-4
Cat. No.: VC20485351
Molecular Formula: C20H17Br
Molecular Weight: 337.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56181-61-4 |
|---|---|
| Molecular Formula | C20H17Br |
| Molecular Weight | 337.3 g/mol |
| IUPAC Name | 1-(1-bromo-2-phenylethyl)-4-phenylbenzene |
| Standard InChI | InChI=1S/C20H17Br/c21-20(15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2 |
| Standard InChI Key | DGJADIBNFSHTMY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C3=CC=CC=C3)Br |
Introduction
Structural Identification and Chemical Properties
The compound 4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl (CAS: 60312-95-0) has the molecular formula C<sub>20</sub>H<sub>17</sub>Br and a molecular weight of 351.26 g/mol . Its structure consists of a biphenyl backbone (two benzene rings connected by a single bond) with a 1-bromo-2-phenylethyl group attached to the para position of one ring (Figure 1). Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Density | N/A | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| LogP (Partition Coeff.) | 5.54 | |
| Solubility | Organic solvents (e.g., DCM, THF) |
The logP value of 5.54 indicates high lipophilicity, suggesting applications in lipid-based drug formulations . The bromine atom at the ethyl chain enhances electrophilicity, making it reactive in nucleophilic substitutions or cross-coupling reactions.
Synthetic Pathways and Optimization
Bromination of Biphenyl Derivatives
A foundational step involves monobromination of biphenyl. As detailed in US Patent 4,990,705, biphenyl reacts with bromine in solvents like dimethylsulfoxide (DMSO) or acetic acid to yield 4-bromobiphenyl with >65% yield . Critical parameters include:
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Solvent selection: Organosulfur compounds (e.g., DMSO) minimize dibromide byproducts .
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Temperature: Ambient conditions (20–25°C) favor selectivity .
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Stoichiometry: A 50% excess of bromine ensures complete conversion .
Friedel-Crafts Acylation and Reduction
The synthesis of 4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl likely proceeds via a Friedel-Crafts acylation followed by reduction and bromination. For example:
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Acylation: 4-Bromobiphenyl reacts with benzoyl chloride in the presence of AlCl<sub>3</sub> to form a ketone intermediate .
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Reduction: Sodium borohydride reduces the ketone to a secondary alcohol .
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Bromination: The alcohol undergoes bromination using PBr<sub>3</sub> or HBr to yield the final product .
A one-pot method, as described in CN Patent 103,570,510A, combines acylation and reduction steps using AlCl<sub>3</sub> as a dual-purpose catalyst, reducing purification needs .
Applications in Pharmaceutical and Material Science
Pharmaceutical Intermediates
The compound’s bromine atom enables participation in Suzuki-Miyaura cross-coupling reactions, pivotal in constructing biaryl motifs in drugs . For instance, it could serve as a precursor to kinase inhibitors or antipsychotic agents.
Liquid Crystals
Brominated biphenyls are key components in liquid crystal displays (LCDs). The ethyl-bromine moiety enhances molecular polarizability, improving electro-optical properties .
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